molecular formula C18H32O4S B14260741 4-Methylbenzenesulfonic acid;undecan-6-ol CAS No. 156674-50-9

4-Methylbenzenesulfonic acid;undecan-6-ol

Cat. No.: B14260741
CAS No.: 156674-50-9
M. Wt: 344.5 g/mol
InChI Key: FNZTVEHUMOPLNO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide or fuming sulfuric acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions.

Undecan-6-ol can be synthesized through the reduction of undecanal using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert atmosphere to prevent oxidation of the alcohol.

Industrial Production Methods

Industrial production of 4-methylbenzenesulfonic acid involves large-scale sulfonation reactors where toluene is reacted with sulfur trioxide or oleum under controlled conditions . The product is then purified through distillation or crystallization.

Undecan-6-ol is produced industrially by hydrogenation of undecanal in the presence of a catalyst such as palladium on carbon . The process is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid undergoes various reactions including:

    Esterification: Reacts with alcohols to form esters.

    Substitution: Can participate in electrophilic aromatic substitution reactions.

Undecan-6-ol can undergo:

    Oxidation: Can be oxidized to undecanoic acid using oxidizing agents like potassium permanganate.

    Esterification: Reacts with acids to form esters.

Common Reagents and Conditions

Major Products

    Esterification of 4-Methylbenzenesulfonic acid: Produces esters such as methyl 4-methylbenzenesulfonate.

    Oxidation of Undecan-6-ol: Produces undecanoic acid.

Scientific Research Applications

4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the synthesis of indoles via the Fischer indole synthesis . It is also used in the production of pharmaceuticals and fine chemicals.

Undecan-6-ol has applications in the fragrance industry due to its pleasant odor. It is also used as an intermediate in the synthesis of surfactants and lubricants .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.

    Decanol: Similar to undecan-6-ol but has a shorter carbon chain.

Uniqueness

4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions . Undecan-6-ol is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain alcohols .

Properties

CAS No.

156674-50-9

Molecular Formula

C18H32O4S

Molecular Weight

344.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;undecan-6-ol

InChI

InChI=1S/C11H24O.C7H8O3S/c1-3-5-7-9-11(12)10-8-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h11-12H,3-10H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

FNZTVEHUMOPLNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)O.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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